molecular formula C8H6BrClFNO2 B13847280 N-(2-Chloro-5-bromo-6-fluorophenyl)carbamic acid methyl ester CAS No. 702640-53-7

N-(2-Chloro-5-bromo-6-fluorophenyl)carbamic acid methyl ester

Cat. No.: B13847280
CAS No.: 702640-53-7
M. Wt: 282.49 g/mol
InChI Key: VHGPOUKSIIMLGC-UHFFFAOYSA-N
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Description

N-(2-Chloro-5-bromo-6-fluorophenyl)carbamic acid methyl ester is a chemical compound with the molecular formula C8H6BrClFNO2 and a molecular weight of 282.49 g/mol . This compound is characterized by the presence of chloro, bromo, and fluoro substituents on a phenyl ring, which is further connected to a carbamic acid methyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chloro-5-bromo-6-fluorophenyl)carbamic acid methyl ester typically involves the reaction of 2-chloro-5-bromo-6-fluoroaniline with methyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to ensure precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. The purification process may involve advanced techniques like high-performance liquid chromatography (HPLC) to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

N-(2-Chloro-5-bromo-6-fluorophenyl)carbamic acid methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-Chloro-5-bromo-6-fluorophenyl)carbamic acid methyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Chloro-5-bromo-6-fluorophenyl)carbamic acid methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms on the phenyl ring enhances its binding affinity to these targets, leading to inhibition or modulation of their activity. The carbamic acid methyl ester group can undergo hydrolysis, releasing active metabolites that further contribute to its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Chloro-4-fluorophenyl)carbamic acid methyl ester
  • N-(2-Bromo-5-chlorophenyl)carbamic acid methyl ester
  • N-(2-Fluoro-5-bromophenyl)carbamic acid methyl ester

Uniqueness

N-(2-Chloro-5-bromo-6-fluorophenyl)carbamic acid methyl ester is unique due to the specific combination of chloro, bromo, and fluoro substituents on the phenyl ring. This unique substitution pattern imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

CAS No.

702640-53-7

Molecular Formula

C8H6BrClFNO2

Molecular Weight

282.49 g/mol

IUPAC Name

methyl N-(3-bromo-6-chloro-2-fluorophenyl)carbamate

InChI

InChI=1S/C8H6BrClFNO2/c1-14-8(13)12-7-5(10)3-2-4(9)6(7)11/h2-3H,1H3,(H,12,13)

InChI Key

VHGPOUKSIIMLGC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NC1=C(C=CC(=C1F)Br)Cl

Origin of Product

United States

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